

Spectroscopic Analysis of Methyl 4-hydroxyphenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-hydroxyphenylacetate**

Cat. No.: **B046666**

[Get Quote](#)

Introduction

Methyl 4-hydroxyphenylacetate is a naturally occurring compound found in various organisms, including *Penicillium chrysogenum*.^[1] As a methyl ester and a member of the phenol class of compounds, its structural elucidation and characterization are crucial for its application in research and development, particularly in the fields of natural products chemistry and drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-hydroxyphenylacetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for these techniques are also presented to aid researchers in reproducing and interpreting the spectroscopic results.

Chemical Structure

- IUPAC Name: methyl 2-(4-hydroxyphenyl)acetate^[1]
- Molecular Formula: C9H10O3^[1]
- Molecular Weight: 166.17 g/mol ^[1]
- CAS Number: 14199-15-6^[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 4-hydroxyphenylacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.10	d	2H	Ar-H
6.75	d	2H	Ar-H
3.65	s	3H	-OCH ₃
3.50	s	2H	-CH ₂ -
5.0-6.0	br s	1H	-OH

Note: The ¹H NMR data presented is a representative spectrum and chemical shifts may vary slightly depending on the solvent and instrument used.

¹³C NMR Data

Chemical Shift (ppm)	Assignment
172.5	C=O (ester)
156.0	Ar-C-OH
130.5	Ar-CH
126.0	Ar-C
115.5	Ar-CH
52.0	-OCH ₃
40.0	-CH ₂ -

Note: The ¹³C NMR data is compiled from various sources and represents typical values.[\[2\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (phenol)
3050-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1735-1715	Strong	C=O stretch (ester)
1600, 1500	Medium	C=C stretch (aromatic)
1250-1200	Strong	C-O stretch (ester)
1175	Medium	C-O stretch (phenol)

Note: The IR data highlights the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
166	30	[M] ⁺ (Molecular Ion)
107	100	[M - COOCH ₃] ⁺
77	15	[C ₆ H ₅] ⁺

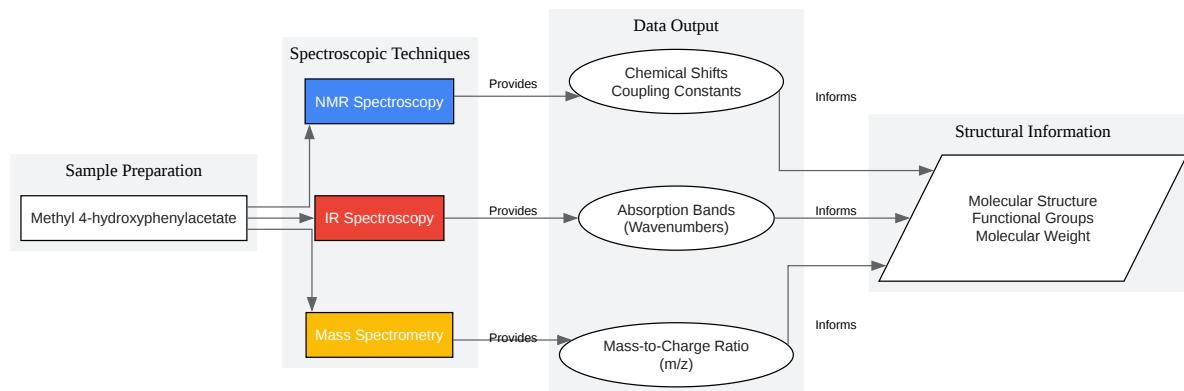
Note: The mass spectrometry data shows the molecular ion peak and key fragmentation patterns.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 4-hydroxyphenylacetate** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[4] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).^[5]
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required.^[6] Proton decoupling is commonly used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.


Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.^[7]
 - Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorption in the regions of interest and place it in a liquid sample cell.^[8]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.^[9]
- Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the spectrum of the sample. The instrument software will automatically subtract the background to produce the final spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.^{[10][11]}

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12] Further dilution may be necessary depending on the ionization technique.[12]
- Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).[13][14]
- Data Acquisition: Introduce the sample into the ion source. The molecules are ionized and then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[15][16] The detector records the abundance of each ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.[13]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

The diagram above illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-hydroxyphenylacetate**. Starting from the prepared sample, different spectroscopic techniques are applied, each yielding specific types of data. The collective interpretation of this data leads to the elucidation of the compound's molecular structure, functional groups, and molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-hydroxyphenylacetate(14199-15-6) 13C NMR spectrum [chemicalbook.com]
- 3. Methyl 4-hydroxyphenylacetate(14199-15-6) MS spectrum [chemicalbook.com]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Methyl 4-hydroxyphenylacetate(14199-15-6) 1H NMR [m.chemicalbook.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Experimental Design [web.mit.edu]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. fiveable.me [fiveable.me]
- 16. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 4-hydroxyphenylacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046666#spectroscopic-data-for-methyl-4-hydroxyphenylacetate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com